Cas no 119340-53-3 (Cyclic ADP-ribose)

Cyclic ADP-ribose 化学的及び物理的性質
名前と識別子
-
- Adenosine5'-(trihydrogen diphosphate), 1-b-D-ribofuranosyl-, intramol. P',5''-ester
- cADPR
- CYCLIC ADENOSINE DIPHOSPHATE RIBOSE ( CADPR )
- adenosine 5'-cyclic-diphosphoribose
- cADP-Ribose
- cyclic adenosine 5'-diphosphate ribose
- cyclic adenosine 5'-diphosphoribose
- Cyclic Adenosine Diphosphate Ribose
- cyclic ADP-D-ribose
- Cyclic ADPR
- E-NAD
- Enzyme-activated NAD
- ADP-cyclo[N1:1′′]-ribose
- CyclicADP-ribose
- cAPD ribose
- C13050
- CADPR SODIUM SALT
- cADP-Ribose (cADPR)
- ADP-CYCLO-[N1:1'']-RIBOSE
- CYCLIC ADENOSINE DIPHOSPHATE-RIBOSE
- CYCLIC ADP-RIBOSE
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), N-.ALPHA.-D-RIBOFURANOSYL-, INTRAMOL. 5'-5'-ESTER
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
- Cyclic ADP Ribose
- Cyclic ADP-?ribose
- CHEBI:31445
- (2R,3R,4S,5R,8S,10R,13R,14S,15R,16R,24E)-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8,10-diphosphapentacyclo[18.3.1.1~2,5~.1~13,16~.0~17,21~]hexacosa-18,20,22-triene-3,4,8,10,14,15-hexol 8,10-dioxide (non-preferred name)
- Q2467043
- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^{5},10$l^{5}-diphosphapentacyclo[18.3.1.1^{2,5}.1^{13,16}.0^{17,21}]hexacosa-18,20,22-triene-8,10-dione
- UNII-Q780BR06V8
- BQOHYSXSASDCEA-KEOHHSTQSA-N
- J-004109
- CS-0119339
- HY-N7395
- cADP-Ribose (cADPR) Ammonium Salt (~90%)
- GTPL2445
- Q780BR06V8
- DTXSID50896995
- AKOS040744206
- 119340-53-3
- Q27459000
- Cyclic adenosine 5'-diphosphate ribose ammonium salt
- Adenosine 5'-(trihydrogen diphosphate), N-alpha-D-ribofuranosyl-, intramol. 5'-5'-ester
- SCHEMBL21437128
- Adenosine Diphosphate Ribose, Cyclic
- ADPribose, Cyclic
- E5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol
- E5,10
- Adenosine 5'-(trihydrogen diphosphate), 1-.beta.-D-ribofuranosyl-, intramol. P',5''-ester
- Adenosine 5'-(trihydrogen diphosphate), 1-beta-D-ribofuranosyl-, intramol. P',5''-ester
- (2R,3R,4S,5R,13R,14S,15R,16R)-3,4,8,10,14,15-hexahydroxy-24-imino-7,9,11,25,26-pentaoxa-1,17,19,22-tetraaza-8$l^(5),10$l^(5)-diphosphapentacyclo(18.3.1.1^(2,5).1^(13,16).0^(17,21))hexacosa-18,20,22-triene-8,10-dione
- cADP Ribose
- DTXCID601326433
- cADP-Ribose Ammonium Salt; (cADPR) Ammonium Salt
- ADP-Ribose, Cyclic
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8
- Cyclic ADPribose
- (2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8lambda5,10lambda5-diphosphapentacyclo(18.3.1.12,5.113,16.017,21)hexacosa-18,20,22-triene-3,4,14,15-tetrol
- DA-52210
- Cyclic ADP-ribose
-
- インチ: 1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/b16-12-/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
- InChIKey: BQOHYSXSASDCEA-KEOHHSTQSA-N
- ほほえんだ: OP1(OC[C@H]2O[C@H]([C@@H]([C@@H]2O)O)N2C=NC3=C(C2=N)N=CN3[C@@H]2O[C@@H]([C@H]([C@H]2O)O)COP(O)(=O)O1)=O
計算された属性
- せいみつぶんしりょう: 541.06100
- どういたいしつりょう: 541.06110974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 16
- 重原子数: 35
- 回転可能化学結合数: 0
- 複雑さ: 989
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -5.7
- トポロジー分子極性表面積: 259Ų
じっけんとくせい
- 色と性状: 未確定
- PSA: 276.92000
- LogP: -2.29370
- ようかいせい: 未確定
Cyclic ADP-ribose セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:−20°C
- セキュリティ用語:S26-36
Cyclic ADP-ribose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A291805-500g |
Cyclic ADP-ribose |
119340-53-3 | 500g |
¥2040.00 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201512-500 µg |
cADP-Ribose (cADPR), |
119340-53-3 | ≥90% | 500µg |
¥2,256.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500781-100µg |
cADP-ribose ammonium salt, |
119340-53-3 | 100µg |
¥903.00 | 2023-09-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C7344-0.5mg |
Cyclic ADP-ribose |
119340-53-3 | ≥90%(HPLC) | 0.5mg |
¥3283.37 | 2023-09-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-500781-100 µg |
cADP-ribose ammonium salt, |
119340-53-3 | 100µg |
¥903.00 | 2023-07-11 | ||
ChemScence | CS-0119339-500ug |
Cyclic ADP-\u200bribose |
119340-53-3 | ≥96.0% | 500ug |
$1050.0 | 2022-04-28 | |
MedChemExpress | HY-N7395-500μg |
Cyclic ADP-ribose |
119340-53-3 | ≥96.0% | 500μg |
¥10500 | 2023-08-31 | |
AN HUI ZE SHENG Technology Co., Ltd. | A291805-1000g |
Cyclic ADP-ribose |
119340-53-3 | 1000g |
¥3240.00 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201512-500µg |
cADP-Ribose (cADPR), |
119340-53-3 | ≥90% | 500µg |
¥2256.00 | 2023-09-05 |
Cyclic ADP-ribose 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Cyclic ADP-riboseに関する追加情報
Introduction to Cyclic ADP-Ribose (CAS No. 119340-53-3)
Cyclic ADP-ribose, also known as cADPr, is a naturally occurring nucleotide that plays a critical role in cellular signaling pathways. With the CAS registry number 119340-53-3, this compound has garnered significant attention in the scientific community due to its involvement in various biological processes, including calcium signaling, gene expression, and cellular responses to stress. Recent studies have further elucidated its mechanisms of action and its potential therapeutic applications.
The structure of cADPr consists of two nucleotides linked by a phosphodiester bond, forming a cyclic structure. This unique configuration allows it to act as a second messenger, facilitating communication within cells. Research has shown that cADPr is synthesized by specific enzymes, such as CD38 and CD157, which are members of the ADP-ribosyltransferase family. These enzymes catalyze the conversion of nicotinamide adenine dinucleotide (NAD) into cADPr, a process that is tightly regulated under physiological conditions.
One of the most significant findings in recent years is the role of cADPr in calcium signaling. Studies have demonstrated that cADPr activates specific ion channels, such as the ryanodine receptors, leading to the release of calcium ions from intracellular stores. This calcium signaling pathway is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression regulation. The discovery of these mechanisms has opened new avenues for understanding diseases associated with calcium dysregulation, such as cardiovascular disorders and neurodegenerative diseases.
In addition to its role in calcium signaling, cADPr has been implicated in cellular responses to oxidative stress and inflammation. Emerging research suggests that cADPr modulates the activity of key transcription factors, such as NF-kappaB, which are central to inflammatory responses. This highlights the potential of targeting cADPr metabolism in developing novel therapeutic strategies for inflammatory diseases.
The latest advancements in molecular biology techniques have enabled researchers to study the biosynthesis and degradation of cADPr with unprecedented precision. For instance, CRISPR-Cas9 gene editing has been used to knock out genes encoding enzymes involved in cADPr metabolism, providing insights into their physiological roles. These studies have revealed that dysregulation of cADPr levels can contribute to pathological conditions such as cancer, diabetes, and aging.
Moreover, recent clinical trials have explored the potential of targeting cADPr pathways in treating various diseases. For example, inhibitors of CD38, an enzyme responsible for synthesizing cADPr, have shown promise in preclinical models of multiple myeloma and other cancers. These findings underscore the importance of further research into the therapeutic potential of modulating cADPr levels.
In conclusion, cyclic ADP-ribose (CAS No. 119340-53-3) is a versatile molecule with diverse roles in cellular physiology and pathology. Its involvement in calcium signaling, inflammation, and oxidative stress response makes it a compelling target for drug development. As our understanding of its mechanisms deepens, we can expect exciting breakthroughs in harnessing its potential for treating a wide range of human diseases.
119340-53-3 (Cyclic ADP-ribose) 関連製品
- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)
- 53670-04-5((4-Methoxyphenyl)6-(4-methoxyphenyl)-3-pyridinylmethanone)
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)
- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)
- 932382-17-7(N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinecarboxamide)
- 2228900-49-8(4-Chloro-2-(3-chloroprop-1-en-2-yl)-6-methoxyphenol)
- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)
